

Applying Mass Spectrometry to Identify Post-Translational Modifications of NFQ1

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Compound of Interest		
Compound Name:	NFQ1	
Cat. No.:	B12397410	Get Quote

Application Note

Introduction

Neurofibromin 1 (NF1), a large and complex tumor suppressor protein, plays a critical role in regulating cellular signaling pathways, primarily through its GTPase-activating protein (GAP) activity towards Ras. The functional diversity and regulation of NF1 are significantly influenced by post-translational modifications (PTMs).[1][2][3] Mass spectrometry (MS)-based proteomics has emerged as an indispensable tool for the comprehensive identification and quantification of PTMs on NF1, providing crucial insights into its molecular functions and involvement in disease.[4][5][6] This document provides detailed protocols and application notes for the identification of NF1 PTMs using mass spectrometry, with a focus on phosphorylation and ubiquitination, which are known to regulate NF1 activity.[1][2]

Core Principles of PTM Analysis by Mass Spectrometry

The identification of PTMs by mass spectrometry involves a multi-step workflow.[7][8] Initially, the protein of interest, NF1, is isolated and enzymatically digested into smaller peptides.[7] Due to the often low abundance of modified peptides, an enrichment step is crucial to selectively isolate peptides carrying the specific PTM of interest.[9][10][11] These enriched peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry

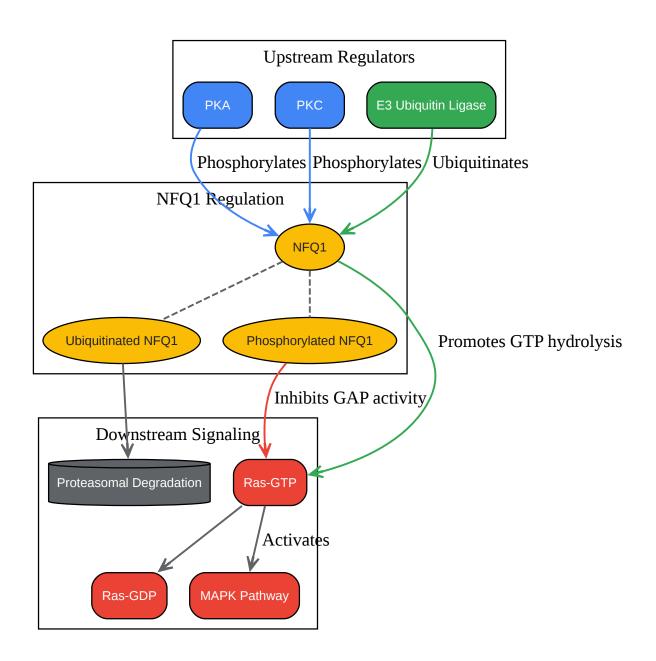


(MS/MS).[7][8] The fragmentation pattern of the peptides in the MS/MS spectrum allows for the determination of the amino acid sequence and the precise localization of the PTM.[12]

Experimental Workflow for NFQ1 PTM Analysis









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